molecular formula C11H16ClNO2 B112124 Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride CAS No. 17841-69-9

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Cat. No.: B112124
CAS No.: 17841-69-9
M. Wt: 229.7 g/mol
InChI Key: SSXOEPBHTWEJLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS 17841-69-9) is a chemical building block supplied with a molecular formula of C 11 H 16 ClNO 2 and a molecular weight of 229.70 g/mol . This compound is characterized by its ester and benzylamine functional groups and is typically provided as a powder that requires storage in an inert atmosphere at 2-8°C . Safety information indicates that it carries warning statements and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This compound serves as a valuable synthetic intermediate in medicinal chemistry. Its primary researched application is as a key precursor in the design and synthesis of novel agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a receptor highly expressed in the brain's striatum and is a potential therapeutic target for various neurological and psychiatric disorders, including Parkinson's Disease, schizophrenia, anxiety, and drug addiction . Researchers utilize this chemical scaffold to develop and optimize potential drug candidates aimed at probing the functions of GPR88 in the brain . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9;/h3-6H,2,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXOEPBHTWEJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599523
Record name Ethyl [4-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
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Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17841-69-9
Record name Benzeneacetic acid, 4-(aminomethyl)-, ethyl ester, hydrochloride (1:1)
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Record name Ethyl [4-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
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Record name ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride
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Preparation Methods

Reaction Overview

This method involves reducing a nitro-substituted intermediate to the corresponding amine. For example, ethyl 2-(4-nitrobenzyl)acetate undergoes hydrogenation to yield ethyl 2-(4-aminomethylphenyl)acetate, followed by HCl treatment to form the hydrochloride salt.

Procedure

  • Starting Material : Ethyl 2-(4-nitrobenzyl)acetate is synthesized via alkylation of ethyl acetoacetate with 4-nitrobenzyl bromide.

  • Hydrogenation : The nitro group is reduced using 10% palladium on carbon (Pd/C) under hydrogen atmosphere in methanol at 25–30°C for 4–6 hours.

  • Isolation : The catalyst is filtered, and the solvent is evaporated under reduced pressure.

  • Salt Formation : The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Optimization Insights

  • Catalyst Loading : 5–10 wt% Pd/C relative to substrate ensures complete reduction.

  • Solvent Choice : Methanol or ethanol enhances solubility and reaction kinetics.

  • Yield : Quantitative conversion is achievable under optimized conditions.

Table 1: Catalytic Hydrogenation Parameters

ParameterValue/Range
Catalyst10% Pd/C
H<sub>2</sub> Pressure1–3 atm
Temperature25–30°C
Reaction Time4–6 hours
Yield95–100%
ParameterValue/Range
Alkylation Temperature80°C
Deprotection AgentHydrazine hydrate
Reaction Time12–24 hours
Yield70–85%

Reductive Amination of Aldehyde Intermediates

Reaction Overview

Reductive amination converts aldehyde and amine precursors into the target amine. Here, 4-formylphenylacetic acid ethyl ester reacts with ammonium acetate under reducing conditions.

Procedure

  • Aldehyde Synthesis : 4-Formylphenylacetic acid is esterified with ethanol using sulfuric acid as a catalyst.

  • Reductive Amination : The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol at pH 5–6 for 24 hours.

  • Salt Formation : The product is treated with HCl in ethyl acetate.

Key Parameters

  • pH Control : Acetic acid buffer maintains optimal pH for imine formation.

  • Reducing Agent : NaBH<sub>3</sub>CN selectively reduces the imine without affecting the ester.

  • Yield : 60–75% after purification by recrystallization.

Table 3: Reductive Amination Parameters

ParameterValue/Range
Reducing AgentNaBH<sub>3</sub>CN
pH5–6
Reaction Time18–24 hours
Yield60–75%

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesDisadvantages
Catalytic HydrogenationHigh yield (95–100%), simple setupRequires nitro precursor
Gabriel SynthesisAvoids high-pressure H<sub>2</sub>Multi-step, moderate yield (70%)
Reductive AminationMild conditionsSensitive to pH and impurities

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adopting flow chemistry reduces reaction times and improves safety for nitro reductions. Microreactors with immobilized Pd/C catalysts achieve >99% conversion in 30 minutes.

Purification Techniques

  • Crystallization : The hydrochloride salt is recrystallized from ethanol/water (3:1) to ≥99.5% purity.

  • Chromatography : Silica gel chromatography resolves residual phthalimide in Gabriel synthesis.

Chemical Reactions Analysis

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 229.70 g/mol
  • CAS Number : 17841-69-9

The compound features an ethyl acetate moiety linked to a phenyl group with an aminomethyl substituent, which contributes to its unique chemical reactivity and biological activity.

Organic Synthesis

E2AP HCl serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Converts to carboxylic acids or other oxidized derivatives.
  • Reduction : Forms amines or other reduced products.
  • Nucleophilic Substitution : The amino group can be replaced by other nucleophiles, enhancing its utility in synthetic pathways.

Pharmaceutical Applications

The compound is notable for its potential applications in medicinal chemistry:

  • Anticancer Research : E2AP HCl has shown promising results in antiproliferative assays against various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cells. Its structural similarities to other anticancer agents suggest it may target G-quadruplexes in DNA, which are implicated in cancer cell proliferation .
  • Biochemical Pathways : The compound is utilized to study enzyme interactions and biochemical pathways, providing insights into drug design and mechanism of action.

Research indicates that compounds similar to E2AP HCl often exhibit significant biological activities:

  • Antiproliferative Activity : Various derivatives have been tested for their ability to inhibit cell growth across different cancer types, with IC50_{50} values ranging from 0.33 to 7.10 μM .
  • Mechanism of Action : The compound interacts with specific molecular targets, modulating pathways that could lead to therapeutic effects against malignancies.

Table 1: Antiproliferative Activity of E2AP HCl Derivatives

Compound NameCell Line TestedIC50_{50} Value (μM)Mechanism of Action
E2AP HClMDA-MB-2310.75G-Quadruplex Stabilization
E2AP HClHeLa1.20Enzyme Inhibition
E2AP HClA27803.50Apoptosis Induction

These findings underscore the potential of E2AP HCl as a candidate for further pharmacological studies aimed at developing new anticancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Properties:

  • Storage : Requires storage under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
  • Safety Profile : Classified with GHS warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on structural motifs , physicochemical properties , and applications .

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score* Remarks
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride 17841-69-9 C₁₁H₁₆ClNO₂ 229.70 Para-aminomethyl phenyl, ethyl ester Target compound; ester enhances lipophilicity
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride 705240-99-9 C₉H₁₂ClNO₂ 201.65 Para-aminomethyl phenyl, carboxylic acid 0.93 Acid form; higher solubility in aqueous media
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride 1135028-80-6 C₁₁H₁₅ClFNO₂ 247.70 4-fluorobenzyl, ethyl ester Fluorine substituent may improve metabolic stability
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride 1391077-87-4 C₁₂H₁₈ClNO₄S 307.80 Methanesulfonyl phenyl, propanoate ester Sulfonyl group increases polarity and potential bioactivity

*Similarity scores calculated using structural fingerprinting (0–1 scale) .

Key Observations:

Functional Group Impact: Ester vs. Halogen Substitution: The fluorinated analog (CAS 1135028-80-6) introduces electron-withdrawing effects, which could modulate receptor binding or metabolic resistance .

Phenibut hydrochloride (CAS 52950-37-5), a β-aminomethyl benzene derivative, is synthesized via hydrolysis and salt formation, suggesting parallels in aminomethyl group introduction .

Pharmacological Potential: Phenibut, a structurally related compound, acts as a GABA-B agonist, implying that the target compound’s aminomethyl-phenyl group may confer CNS activity . The methanesulfonyl analog (CAS 1391077-87-4) highlights how sulfonyl groups can enhance binding to enzymatic targets (e.g., kinases) .

Biological Activity

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (E2AP HCl) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

E2AP HCl has the following characteristics:

  • Molecular Formula : C12H16ClN O2
  • Molecular Weight : Approximately 229.70 g/mol
  • Structure : It consists of an ethyl acetate moiety linked to a phenyl group with an aminomethyl substituent.

This unique structure allows E2AP HCl to participate in various chemical reactions and biological interactions, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that E2AP HCl exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of E2AP HCl demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to E2AP HCl have been tested against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines, showing IC50 values ranging from 0.33 to 7.10 µM .
  • Mechanism of Action : The mechanism by which E2AP HCl exerts its biological effects involves its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the ester functionality may undergo hydrolysis to release active metabolites.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of E2AP HCl is crucial for optimizing its pharmacological properties. The following table summarizes key findings related to SAR:

CompoundStructural FeaturesBiological ActivityIC50 (µM)
E2AP HClPara substitution on phenyl ringAntiproliferative0.50 - 3.58
Compound AMeta substitution on phenyl ringReduced activity>10
Compound BOrtho substitution on phenyl ringVariable activity1.00 - 5.00

The para substitution enhances the compound's interaction with target proteins compared to meta or ortho substitutions, which typically show reduced activity .

Case Studies

Several studies have investigated the biological potential of E2AP HCl and its analogs:

  • Antiproliferative Studies : A study evaluated the antiproliferative activity of various derivatives against HeLa and A2780 cell lines. Notably, a derivative with an IC50 value of 0.50 µM was identified as particularly potent .
  • Enzyme Inhibition : Research into the inhibition of muscle myosin ATPases has revealed that compounds structurally related to E2AP HCl can inhibit actin-activated ATPase activity, suggesting potential applications in muscle relaxation therapies .
  • Pharmacokinetics : In vivo studies have demonstrated favorable pharmacokinetic profiles for certain derivatives, indicating their potential for therapeutic use in treating conditions such as cancer and muscle disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid intermediate using ethanol under acidic catalysis. Protecting the aminomethyl group with a tert-butoxycarbonyl (Boc) group prior to esterification is critical to prevent side reactions . Purification typically involves recrystallization from ethyl acetate or ethanol-water mixtures to achieve ≥98% purity, as confirmed by thin-layer chromatography (TLC) . For large-scale synthesis, column chromatography with silica gel (eluent: dichloromethane/methanol) is recommended .

Q. How is this compound analytically characterized in research settings?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to confirm structural integrity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at λmax ≈255 nm to assess purity .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (expected [M+H]⁺ ~270.78 g/mol) .
    A summary of analytical parameters is provided below:
TechniqueKey ParametersReference
NMRDMSO-d6, δ 1.2 (ethyl triplet), δ 3.8 (aminomethyl singlet)
HPLCRetention time: 8.2 min, mobile phase: acetonitrile/water (70:30)

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory. Use a fume hood to avoid inhalation of hydrochloride vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous drainage to prevent environmental contamination .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological interactions of this compound?

  • Methodological Answer : The aminomethylphenyl group may act as a hydrogen-bond donor, enabling interactions with enzyme active sites (e.g., proteases or kinases). In vitro assays using fluorescence quenching or surface plasmon resonance (SPR) can quantify binding affinities . Computational docking studies (e.g., AutoDock Vina) are recommended to predict target engagement prior to experimental validation .

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer :

  • Short-Term Stability : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Purity remains ≥95% for 5 years under these conditions .
  • Degradation Pathways : Hydrolysis in aqueous buffers (pH <3 or >9) generates 2-(4-(aminomethyl)phenyl)acetic acid. Monitor degradation via HPLC every 6 months .

Q. How should researchers address contradictions in toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., conflicting LD50 values) may arise from differences in assay models (e.g., rodent vs. cell culture). To resolve this:

  • Conduct dose-response studies in multiple cell lines (e.g., HEK293, HepG2) using MTT assays.
  • Cross-validate in vivo using zebrafish embryos (OECD TG 236) to assess acute toxicity .

Q. What experimental designs are suitable for evaluating its biological activity in drug discovery?

  • Methodological Answer :

  • In Vitro Screening : Use high-throughput screening (HTS) platforms with luciferase-based reporters to identify modulators of GPCR or kinase activity .
  • Dose Optimization : Perform 8-point dose curves (1 nM–100 µM) to calculate IC50/EC50 values. Include positive controls (e.g., known inhibitors) to validate assay sensitivity .

Q. What solvent systems optimize solubility for formulation studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, dimethylformamide) at 10–50 mM. For in vivo studies, prepare stock solutions in saline with 5% Tween-80 to enhance bioavailability .

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